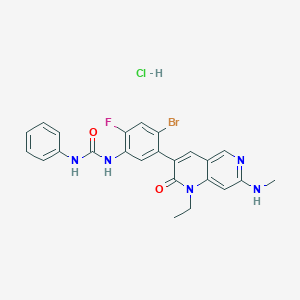
Ripretinib HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ripretinib, also known as DCC-2618, is a potent, orally active and selective KIT/PDGFR inhibitor with potential antineoplastic activity. DCC-2618 targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2; KDR), angiopoietin-1 receptor (TIE2; TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS; CSF1R), thereby further inhibiting tumor cell growth. Note: Many vendors listed wrong structure with CAS#1225278-16-9
Applications De Recherche Scientifique
Clinical Efficacy
Phase III INVICTUS Trial:
The pivotal INVICTUS trial established ripretinib's efficacy as a fourth-line therapy for advanced GISTs. In this study, patients receiving ripretinib demonstrated a median progression-free survival (PFS) of 6.3 months compared to just 1.0 month for those on placebo (hazard ratio 0.15; p < 0.0001) . The overall response rate was reported at 11.8%, indicating a significant clinical benefit for patients who had limited treatment options .
Real-World Evidence:
Further investigations in real-world settings have corroborated the findings from clinical trials. A study involving 45 patients in the UK demonstrated that ripretinib maintained its efficacy with comparable safety outcomes to those reported in controlled trials .
Safety Profile
Ripretinib is generally well tolerated, with common adverse effects including lipase increase, hypertension, fatigue, and hypophosphatemia. Most side effects are classified as grade 1 or 2, making it a viable option for patients who have previously undergone extensive treatment regimens . The safety profile supports its use as a late-line therapy in advanced GISTs.
Potential Repurposing
Recent studies have explored ripretinib's potential beyond GISTs, particularly in targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins. Molecular docking studies suggest that ripretinib may effectively bind to several viral proteins, indicating a possible avenue for repurposing it against COVID-19 . This highlights the versatility of ripretinib as a therapeutic agent beyond its initial indications.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Indication | Advanced gastrointestinal stromal tumors (GISTs) |
| Mechanism of Action | Switch-control inhibition of c-KIT and PDGFRA |
| Clinical Efficacy | Median PFS: 6.3 months vs. 1.0 months (placebo) |
| Overall Response Rate | 11.8% |
| Common Adverse Effects | Lipase increase, hypertension, fatigue, hypophosphatemia |
| Potential Repurposing | Targeting SARS-CoV-2 proteins |
Propriétés
Formule moléculaire |
C24H22BrClFN5O2 |
|---|---|
Poids moléculaire |
546.8254 |
Nom IUPAC |
N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea hydrochloride |
InChI |
InChI=1S/C24H21BrFN5O2.ClH/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15;/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33);1H |
Clé InChI |
SHMLAUSQLBFHPZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)NC2=CC(C3=CC4=C(N(CC)C3=O)C=C(NC)N=C4)=C(Br)C=C2F.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ripretinib HCl; Ripretinib hydrochloride; DCC-2618; DCC 2618; DCC2618. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















